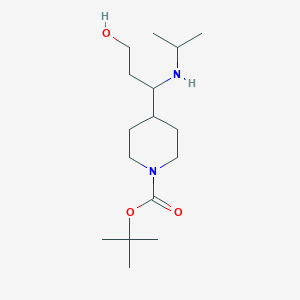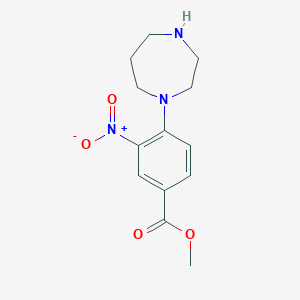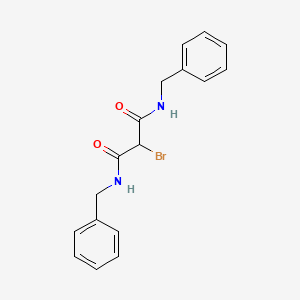
3-(piperidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(piperidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound that contains both a piperidine and a quinazoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. The scalability of these methods is crucial for producing sufficient quantities for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
3-(piperidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(piperidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets in the body. The piperidine moiety can interact with neurotransmitter receptors, while the quinazoline ring may inhibit certain enzymes or signaling pathways. These interactions can lead to various pharmacological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine and its derivatives share the piperidine ring structure and exhibit similar biological activities.
Quinazoline derivatives: Quinazoline-based compounds, such as gefitinib and erlotinib, are known for their anticancer properties.
Uniqueness
3-(piperidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione is unique due to the combination of the piperidine and quinazoline moieties in a single molecule. This dual functionality can enhance its biological activity and make it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C13H17N3S |
|---|---|
Molecular Weight |
247.36 g/mol |
IUPAC Name |
3-piperidin-3-yl-1,4-dihydroquinazoline-2-thione |
InChI |
InChI=1S/C13H17N3S/c17-13-15-12-6-2-1-4-10(12)9-16(13)11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2,(H,15,17) |
InChI Key |
XTAONLUXKXSNHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CC3=CC=CC=C3NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B13970425.png)
![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)





